molecular formula C18H20FN3O3S B12243341 3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine

3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine

Cat. No.: B12243341
M. Wt: 377.4 g/mol
InChI Key: HBXUHVPZYDGOPP-UHFFFAOYSA-N
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Description

3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the methoxy group and the cyclopropanesulfonyl-pyrrolidine moiety. The final step involves the addition of the fluorophenyl group under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or fluorophenyl groups using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application of the compound.

Properties

Molecular Formula

C18H20FN3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

3-[(1-cyclopropylsulfonylpyrrolidin-3-yl)methoxy]-6-(3-fluorophenyl)pyridazine

InChI

InChI=1S/C18H20FN3O3S/c19-15-3-1-2-14(10-15)17-6-7-18(21-20-17)25-12-13-8-9-22(11-13)26(23,24)16-4-5-16/h1-3,6-7,10,13,16H,4-5,8-9,11-12H2

InChI Key

HBXUHVPZYDGOPP-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC(=CC=C4)F

Origin of Product

United States

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